N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide
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Overview
Description
N’-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]oxamide is a chemical compound with a unique structure that includes a dithiepan ring and an oxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]oxamide typically involves the reaction of 6-hydroxy-1,4-dithiepan with oxalyl chloride to form an intermediate, which is then reacted with an amine to yield the final product. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of N’-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]oxamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and reduce production costs while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxamide group can be reduced to form an amine.
Substitution: The dithiepan ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted dithiepan derivatives.
Scientific Research Applications
N’-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide
- N’-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N-(phenylmethyl)oxamide
Uniqueness
N’-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]oxamide is unique due to its specific combination of a dithiepan ring and an oxamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3S2/c9-6(11)7(12)10-3-8(13)4-14-1-2-15-5-8/h13H,1-5H2,(H2,9,11)(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEITZONKGUPMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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